5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
Description
5-Methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a fluorinated pyrazolone derivative characterized by a pyrazol-3-one core substituted with a methyl group at position 5 and a hydrazinylidene moiety linked to a 4-(trifluoromethyl)aniline group. Its synthesis typically involves condensation reactions between hydrazine derivatives and ketone intermediates under reflux conditions, as seen in analogous compounds . The trifluoromethyl (-CF₃) group on the anilino substituent enhances lipophilicity and metabolic stability, which are critical for drug design .
Properties
IUPAC Name |
5-methyl-4-[[4-(trifluoromethyl)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-10(11(19)18-17-7)6-16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNHVZVDWBZITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-(trifluoromethyl)aniline. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Fluorinated Substituents: The presence of -CF₃ () or polyfluoroalkyl groups (e.g., heptafluoropropyl in 7b) significantly lowers melting points compared to non-fluorinated analogs (e.g., 9a: 197–198°C vs. 7b: 132–133°C) . This trend correlates with reduced crystallinity due to fluorine’s steric and electronic effects.
- Hydrazinylidene vs. Diazenyl : The target compound’s hydrazinylidene group (-NH-N=CH-) differs from diazenyl (-N=N-) in , which may alter reactivity and biological target interactions .
Spectroscopic Properties
- ¹H/¹³C NMR : The target compound’s -CF₃ group causes distinct deshielding in ¹³C NMR (δ ~120–125 ppm for CF₃ carbons) compared to -CH₃ (δ ~20–25 ppm) .
- ¹⁹F NMR : Fluorine atoms in -CF₃ or -OCF₃ (as in ) exhibit sharp singlets at δ -60 to -70 ppm, aiding structural confirmation .
- IR Spectroscopy : Stretching vibrations for C=O (pyrazol-3-one) appear at ~1650–1700 cm⁻¹, while N-H (hydrazinylidene) absorbs at ~3200–3300 cm⁻¹ .
Biological Activity
5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has gained attention due to its diverse biological activities. This compound features a pyrazolone core, which is known for its potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses unique chemical characteristics due to the trifluoromethyl group attached to the aniline moiety. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.
Anticancer Properties
Research has demonstrated that 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Cell Line Studies : In studies involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects.
- In Vivo Studies : Animal models of inflammation have shown that administration of the compound significantly reduces markers of inflammation such as TNF-alpha and IL-6 levels.
- Mechanism : The anti-inflammatory action is believed to be mediated through inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Structure-Activity Relationship (SAR)
The biological activity of 5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one can be attributed to its structural features. The trifluoromethyl group enhances interaction with biological targets, while modifications on the pyrazolone ring can lead to variations in potency and selectivity.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and enhances binding affinity |
| Pyrazolone Ring Substituents | Modulate biological activity and selectivity |
Case Studies
- Case Study 1: Breast Cancer
- A study published in Cancer Research evaluated the efficacy of the compound against MCF-7 cell lines. Results indicated a significant reduction in cell proliferation and induction of apoptosis.
- Case Study 2: Inflammatory Models
- Research conducted on mice with induced paw edema demonstrated that treatment with the compound reduced swelling significantly compared to control groups, supporting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
